Remibrutinib

Descripción

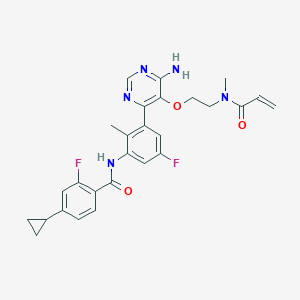

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABMPOJOBCXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787294-07-8 | |

| Record name | Remibrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REMIBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remibrutinib: A Deep Dive into the Mechanism of Action of a Highly Selective BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remibrutinib (LOU064) is an oral, highly potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and the experimental evidence that underpins our understanding. By binding to an inactive conformation of BTK, this compound achieves a "best-in-class" selectivity profile, which is crucial for its application in chronic autoimmune and inflammatory diseases.[1][2][3] This document summarizes quantitative data on its potency, selectivity, and pharmacokinetics, outlines the methodologies of key experiments, and visualizes the complex biological processes involved.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec kinase family.[4] It is a crucial component of the signaling pathways downstream of the B-cell receptor (BCR) and various Fc receptors (FcR).[3][5] BTK is predominantly expressed in hematopoietic cells, including B-lymphocytes, mast cells, basophils, macrophages, and microglia, but is absent in T-lymphocytes, natural killer cells, and plasma cells.[3][5][6] Its central role in the activation, proliferation, and survival of these immune cells makes it an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders.[7][8] In conditions like chronic spontaneous urticaria (CSU), the activation of BTK in mast cells and basophils is a key driver, leading to the release of histamine and other proinflammatory mediators that cause hives and itching.[9][10][11]

Core Mechanism of Action of this compound

This compound is a covalent inhibitor that irreversibly binds to Bruton's tyrosine kinase.[1][12] The core of its mechanism lies in its high selectivity and potent inhibition of BTK activity.

2.1. Covalent and Irreversible Inhibition

This compound forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[8] This irreversible binding ensures a sustained and high occupancy of the BTK protein, even with this compound's short plasma half-life.[4][8] This allows for rapid engagement with the target, followed by quick clearance of the unbound drug, which helps to minimize systemic exposure and potential off-target effects.[8]

2.2. High Selectivity through Conformational Binding

A key feature that distinguishes this compound from first-generation BTK inhibitors is its exquisite kinase selectivity.[1][2] This is achieved by its ability to bind to an inactive conformation of BTK.[1][2][13] This unique binding mode is a significant factor in its favorable safety profile, as it reduces the inhibition of other kinases that share a similar cysteine residue but may not adopt the same inactive conformation.[3][8] This high selectivity is critical for its use in chronic inflammatory conditions where long-term treatment is necessary.[8]

Impact on Key Signaling Pathways

By inhibiting BTK, this compound effectively disrupts the downstream signaling cascades of both B-cell receptors and Fc receptors, which are central to the pathophysiology of many autoimmune and allergic diseases.[14]

3.1. B-Cell Receptor (BCR) Signaling

In B-cells, antigen binding to the BCR initiates a signaling cascade that is essential for their activation, proliferation, and differentiation into antibody-producing plasma cells.[7] BTK is a critical node in this pathway. This compound's inhibition of BTK blocks this signaling, thereby suppressing the activity of B-cells.[6][7] This is particularly relevant in autoimmune diseases driven by autoantibodies.[3]

3.2. Fc Receptor (FcR) Signaling in Mast Cells and Basophils

In mast cells and basophils, the high-affinity IgE receptor (FcεRI) plays a central role in allergic reactions.[15] Cross-linking of FcεRI by IgE-antigen complexes triggers a signaling cascade heavily dependent on BTK, leading to degranulation and the release of histamine, leukotrienes, and other pro-inflammatory mediators.[15][16][17] this compound potently inhibits this BTK-mediated degranulation.[15][18] This mechanism is the primary basis for its efficacy in chronic spontaneous urticaria, a disease primarily driven by mast cell activation.[10][16][19] this compound blocks both IgE-mediated (autoallergic) and IgG-mediated (autoimmune) activation pathways.[10][16]

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The efficacy and safety of this compound are quantitatively supported by its high potency, exceptional selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Type/System | IC50 | Reference(s) |

|---|---|---|---|

| BTK Enzyme Activity | Biochemical Assay | 1.3 nM | [13] |

| FcγR-induced IL-8 Release | THP-1 (Human Monocytic Cell Line) | 2.5 nM | [13] |

| anti-IgM/IL-4-induced CD69 | Human Blood B-Cells | 18 nM |[13] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Binding Constant (Kd) | Selectivity vs. BTK (Fold) | Reference(s) |

|---|---|---|---|

| BTK | 0.63 nM | - | [16] |

| TEC | 110 nM | 175x | [16] |

| BMX | 540 nM | 857x | [16] |

| ITK, EGFR, ERBB2, ERBB4, JAK3 | No binding up to 10 µM | >15,800x |[16] |

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | 0.5 - 1.25 hours | Single Oral Dose | [20][21] |

| Apparent Blood Clearance | 280 - 560 L/h | Single Oral Dose | [20][21] |

| Apparent Volume of Distribution | 400 - 15,000 L | Single Oral Dose | [20][21] |

| Mean Residence Time | < 3 hours | Multiple Doses | [20][21] |

| Plasma Protein Binding | 95.4% | In Vitro | [15] |

| Metabolism | Primarily CYP3A4 | - | [15] |

| BTK Occupancy | >95% for ≥ 24h | Single Dose ≥ 30 mg |[20][22] |

Experimental Protocols and Evidence

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.

5.1. In Vitro Assays

-

Enzymatic Assays: The intrinsic inhibitory activity of this compound against purified BTK is determined using biochemical assays that measure the phosphorylation of a substrate peptide. The IC50 value is calculated from the dose-response curve.

-

Cell-Based Assays for Fc Receptor Signaling:

-

THP-1 Cell IL-8 Release Assay: This protocol assesses the inhibition of FcγR signaling.[13]

-

Human monocytic THP-1 cells, which express FcγRs, are differentiated with vitamin D3.

-

384-well plates are coated with non-specific human IgG to stimulate the FcγRs.

-

Serial dilutions of this compound are added to the wells.

-

The differentiated THP-1 cells are then added.

-

After 24 hours of incubation, the supernatant is collected, and the concentration of secreted IL-8 is measured via immunoassay to determine the IC50.[13]

-

-

Basophil/Mast Cell Activation Assays: The effect of this compound on FcεRI-mediated degranulation is measured in primary human basophils or cultured mast cells.[23]

-

Cells are sensitized with IgE.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Activation is triggered by adding an anti-IgE antibody or specific antigen, which cross-links the FcεRI receptors.

-

Degranulation is quantified by measuring the expression of surface markers like CD63 or CD203c using flow cytometry, or by measuring the release of mediators like histamine.[17][23]

-

-

-

Cell-Based Assays for B-Cell Receptor Signaling:

-

B-Cell Proliferation/Activation Assays: Primary human B-cells are stimulated with anti-IgM antibodies to cross-link the BCR. The inhibitory effect of this compound is measured by assessing markers of B-cell activation (e.g., CD69 expression) or proliferation.[13]

-

5.2. Preclinical In Vivo Models

-

Rat Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis that assesses the effect of a compound on autoantibody production and immune-complex driven inflammation. This compound demonstrated dose-dependent efficacy in this model.[1][2]

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE mouse models are used to study the pathogenesis of multiple sclerosis. In these models, this compound was shown to inhibit neuroinflammation through a dual mechanism: suppressing pathogenic B-cell activity and exerting direct anti-inflammatory effects on microglia.[14]

Clinical Relevance and Conclusion

The potent and highly selective mechanism of action of this compound has been translated into promising clinical efficacy and a favorable safety profile across several immune-mediated diseases.[19]

-

Chronic Spontaneous Urticaria (CSU): In Phase III trials (REMIX-1 and REMIX-2), this compound demonstrated a rapid and significant reduction in urticaria symptoms (itching and hives) in patients inadequately controlled by antihistamines.[9]

-

Hidradenitis Suppurativa (HS): In a Phase II study, this compound showed promise in reducing inflammatory lesions in patients with moderate to severe HS.[24][25]

-

Multiple Sclerosis (MS): this compound is under investigation for relapsing MS, where its ability to inhibit both B-cells and microglia could address the underlying neuroinflammation.[6][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of LOU064 (this compound), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]

- 4. neurology.org [neurology.org]

- 5. gdch.app [gdch.app]

- 6. This compound | MS Trust [mstrust.org.uk]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. novartis.com [novartis.com]

- 11. This compound, a BTK inhibitor for Chronic Hives - Los Angeles Allergist [allergylosangeles.com]

- 12. novartis.com [novartis.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Mechanism of Action | RHAPSIDO® (this compound) | HCP [rhapsido-hcp.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound inhibits hives effector cells stimulated by serum from chronic urticaria patients independently of FcεR1 expression level and omalizumab clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novartis’ this compound Shows Promise in Small Mid-Stage Hidradenitis Suppurativa Study - BioSpace [biospace.com]

- 25. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Remibrutinib's Selectivity Profile: A Deep Dive into a Best-in-Class BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Remibrutinib (LOU064) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its exceptional selectivity, attributed to a unique binding mechanism to an inactive conformation of BTK, positions it as a promising therapeutic agent for a range of autoimmune and inflammatory diseases, potentially overcoming the limitations of less selective predecessors.[1][2][3] This technical guide provides a comprehensive overview of this compound's selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Selectivity and Potency

This compound demonstrates sub-nanomolar potency against BTK and maintains high selectivity across the human kinome. This high degree of selectivity is crucial for minimizing off-target effects, which have been a concern with first-generation BTK inhibitors and can lead to adverse events.[4][5]

Quantitative Selectivity Data

The following tables summarize the key quantitative data on this compound's potency and selectivity.

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Biochemical Assay | 1.3 | [6] |

| FcγR-induced IL-8 release | Cellular Assay (THP-1 cells) | 2.5 | [6] |

| anti-IgM/IL-4-induced CD69 expression | Cellular Assay (Human B cells) | 18 | [6] |

| Comparative In Vitro Inhibition of B-cells (IC50) | |

| BTK Inhibitor | IC50 (nM) |

| This compound | 18 |

| Fenebrutinib (reversible) | 15 |

| Tolebrutinib | 74 |

| Orelabrutinib | 185 |

| Evobrutinib | 320 |

| Data from in vitro studies on human blood B cells.[7] |

| Comparative Time- and Concentration-Dependent BTK Binding in Human Blood (IC50 at 1 hour) | |

| BTK Inhibitor | IC50 (nM) |

| This compound | 21 |

| Tolebrutinib | 161 |

| Orelabrutinib | 427 |

| Evobrutinib | 508 |

| These values correlate well with in vitro B cell inhibition.[7] |

A kinome-wide selectivity screening at a concentration of 1 µM demonstrated that this compound has the highest selectivity among the tested BTK inhibitors, with the fewest off-target kinase interactions.[7] Another study confirmed this high specificity, identifying only one off-target hit in a panel of 403 kinases.[8] The known off-target activity of this compound is primarily against other members of the TEC kinase family, namely BMX and TEC.[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Kinase Selectivity Screening (Binding Assay)

To assess the selectivity of this compound across the human kinome, a binding assay format is utilized. This typically involves a proprietary platform, such as the scanMAX assay.

Objective: To determine the binding affinity of this compound to a large panel of kinases.

General Protocol:

-

Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 1 µM).

-

Assay Plate Preparation: Kinase-coated beads and a fluorescent tracer are added to the wells of a microplate.

-

Competition Binding: this compound is added to the wells, where it competes with the fluorescent tracer for binding to the immobilized kinases.

-

Signal Detection: The amount of tracer displaced is quantified using a suitable plate reader. The signal is inversely proportional to the binding affinity of the test compound.

-

Data Analysis: The results are often expressed as the percentage of tracer displaced or as dissociation constants (Kd) for selected kinases. A ranking of inhibitors can be established based on the number of off-target kinases bound.[7]

Cellular Assays for Functional Inhibition

To evaluate the functional consequences of BTK inhibition in a cellular context, various assays are employed.

1. FcγR-induced IL-8 Release in THP-1 Cells

Objective: To measure the inhibitory effect of this compound on the signaling pathway downstream of the activating Fcγ receptor (FcγR), which involves BTK.

Protocol:

-

Cell Culture and Differentiation: The human monocytic cell line THP-1, which expresses FcγRIIa and FcγRI that signal through BTK, is cultured and pre-differentiated with vitamin D3 for 5 days.[6]

-

Plate Coating: 384-well culture plates are coated with pooled non-specific human IgG to stimulate the FcγRs.[6]

-

Compound Treatment: Serial dilutions of this compound are added to the IgG-coated plates.[6]

-

Cell Seeding: The differentiated THP-1 cells are added to each well.[6]

-

Incubation: The plates are incubated for 24 hours to allow for cell stimulation and cytokine release.[6]

-

IL-8 Quantification: The concentration of IL-8 in the supernatant is measured using a homogeneous immunoassay.[6]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

2. B-cell Receptor (BCR) Signaling Inhibition in Human B-cells

Objective: To assess the ability of this compound to inhibit signaling downstream of the B-cell receptor.

Protocol:

-

B-cell Isolation: Primary human B-cells are isolated from whole blood.

-

Compound Pre-incubation: The isolated B-cells are pre-incubated with varying concentrations of this compound.

-

BCR Stimulation: The B-cells are stimulated with anti-IgM and IL-4 to activate the BCR signaling pathway.

-

Activation Marker Staining: After a defined incubation period, the cells are stained with fluorescently labeled antibodies against activation markers, such as CD69.

-

Flow Cytometry Analysis: The expression level of the activation marker on the B-cell surface is quantified by flow cytometry.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: BTK Signaling Pathway and the Point of this compound Inhibition.

References

- 1. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of LOU064 (this compound), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]

- 5. ajmc.com [ajmc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. charcot-ms.org [charcot-ms.org]

- 8. biorxiv.org [biorxiv.org]

The Discovery and Development of Remibrutinib (LOU064): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Remibrutinib (LOU064) is a potent, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) under development by Novartis for a range of autoimmune and inflammatory diseases. Its unique mechanism of binding to an inactive conformation of BTK confers an exquisite kinase selectivity, positioning it as a potential best-in-class therapeutic. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, with a focus on its journey from laboratory to late-stage clinical trials for chronic spontaneous urticaria (CSU) and hidradenitis suppurativa (HS).

Discovery and Lead Optimization

This compound was discovered and developed by Novartis as part of a dedicated effort to create a BTK inhibitor with superior selectivity over first-generation molecules, which were often limited by off-target effects.[1] The discovery program focused on identifying a covalent inhibitor that could achieve high potency while minimizing interaction with other kinases, a common challenge due to the conserved nature of the cysteine residue (Cys481) in the ATP-binding pocket of many kinases.[2][3]

The key innovation in the design of this compound was the strategy of targeting an inactive conformation of BTK.[2][4] This approach allowed for the optimization of interactions with unique non-conserved residues within the kinase domain, leading to a molecule with an exceptional selectivity profile.[2][3][4] The successful optimization efforts resulted in the identification of LOU064, now known as this compound, a compound that demonstrated high potency and the desired selectivity profile, making it a promising candidate for treating immune-mediated diseases rather than oncology indications.[2][4]

Mechanism of Action: BTK Signaling Inhibition

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that functions as a key signaling molecule in multiple immune cell types, most notably B-cells and mast cells.[1][5]

-

In B-cells: BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[5]

-

In Mast Cells and Basophils: BTK is a crucial downstream effector of the high-affinity IgE receptor (FcεRI).[6][7] Cross-linking of FcεRI by IgE-antigen complexes activates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK.[8] Activated BTK leads to the degranulation of mast cells and basophils, releasing histamine, proteases, and other pro-inflammatory mediators that drive the symptoms of allergic and inflammatory conditions like chronic spontaneous urticaria (CSU).[6][7][9]

This compound is a covalent inhibitor that irreversibly binds to the Cys481 residue in the active site of BTK, effectively blocking its enzymatic activity.[7] By inhibiting BTK, this compound disrupts these signaling cascades, preventing mast cell degranulation and suppressing B-cell activity.[5][6] This targeted approach modulates the pathological immune response without causing broad immunosuppression.[5]

Preclinical Development

In Vitro Studies: Potency and Selectivity

This compound's potency and selectivity were established through a series of in vitro assays. It demonstrated subnanomolar binding affinity for BTK and high selectivity against other TEC family kinases and a broad panel of other kinases.[6] This high degree of selectivity is a key differentiating feature.

| Parameter | Value | Reference Kinases | Value |

| BTK Kd | 0.63 nM | TEC Kd | 110 nM (>175x selectivity) |

| BTK IC50 (enzyme) | 1.3 nM | BMX Kd | 540 nM (>857x selectivity) |

| BTK IC50 (B-cell inhibition) | 18 nM | ITK, EGFR, JAK3, etc. | No binding up to 10 µM |

| BTK IC50 (blood, 1hr) | 21 nM |

Table 1: In Vitro Potency and Selectivity of this compound.[3][6]

Experimental Protocol: Kinase Selectivity (Representative)

-

Assay Type: Competitive binding assay (e.g., KINOMEscan™).

-

Principle: Test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.

-

Procedure: a. A broad panel of human kinases (e.g., >400) are individually expressed and tagged. b. Each kinase is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM). c. After equilibration, the amount of bound kinase is quantified. d. Results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound. e. For key off-targets, a full dose-response curve is generated to determine the dissociation constant (Kd).

In Vivo Studies: Target Occupancy and Efficacy

In vivo studies confirmed that this compound could achieve high and sustained target occupancy and demonstrated efficacy in a relevant animal model of autoimmune disease.

| Study Type | Model | Key Finding | Value |

| Target Occupancy | Rat | Effective dose for 90% occupancy (EC90) | 1.6 mg/kg |

| Efficacy | Rat Collagen-Induced Arthritis | Dose-dependent efficacy observed | - |

Table 2: Key In Vivo Preclinical Findings.[2][4]

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model (Representative)

-

Animal Strain: Lewis rats, a susceptible inbred strain.

-

Induction of Arthritis: a. Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion containing bovine type II collagen and Incomplete Freund's Adjuvant (IFA). b. Booster (Day 7): A booster injection of the same emulsion is administered to ensure a high incidence and severity of arthritis.

-

Treatment: this compound or vehicle is administered orally, once or twice daily, starting from a predetermined day post-immunization (e.g., Day 7 or upon onset of symptoms).

-

Assessment: a. Arthritis development is monitored daily or every other day. b. Paws are scored for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per animal. c. Paw thickness is measured using calipers. d. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Endpoint: The primary endpoint is the reduction in the mean arthritis score in the this compound-treated groups compared to the vehicle-treated group.

Clinical Development

This compound has progressed through a robust clinical development program, primarily focusing on chronic spontaneous urticaria (CSU), with investigations in other immune-mediated conditions like hidradenitis suppurativa (HS) and multiple sclerosis.[10][11][12]

Phase I Studies

First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

-

Key Findings:

-

This compound was well-tolerated across all tested single and multiple ascending doses.

-

Absorption was rapid, with a median time to maximum concentration (Tmax) of 0.5-1.25 hours.

-

Food intake did not have a clinically relevant effect on drug exposure.

-

High (>95%) and sustained (≥24 hours) BTK occupancy in the blood was achieved with single doses of 30 mg or higher.

-

| PK Parameter | Single Ascending Dose (0.5-600 mg) |

| Median Tmax | 0.5 - 1.25 hours |

| Apparent Blood Clearance | 280 - 560 L/h |

| Apparent Volume of Distribution | 400 - 15,000 L |

| Mean Residence Time (Multiple Dose) | < 3 hours (no pronounced accumulation) |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers.

Phase II Studies

Phase II trials were designed to evaluate the efficacy, safety, and dose-response of this compound in patient populations.

-

Chronic Spontaneous Urticaria (CSU): A Phase IIb study (NCT03926611) demonstrated that all tested doses of this compound provided statistically significant and rapid improvements in the weekly urticaria activity score (UAS7) compared to placebo at week 4 and week 12. The drug showed a favorable safety profile.

-

Hidradenitis Suppurativa (HS): A 16-week Phase II trial in patients with moderate-to-severe HS showed that this compound performed better than placebo. The primary endpoint was the simplified HS Clinical Response (sHiSCR).

| Indication | Trial | Dose(s) | Key Efficacy Finding |

| Hidradenitis Suppurativa | Phase II (n=77) | 25 mg BID | 72.7% achieved sHiSCR at Week 16 |

| 100 mg BID | 48.5% achieved sHiSCR at Week 16 | ||

| Placebo | 34.7% achieved sHiSCR at Week 16 |

Table 4: Phase II Efficacy Data in Hidradenitis Suppurativa.[11]

Phase III Studies: The REMIX Program for CSU

The pivotal Phase III clinical program for this compound in CSU consists of two identical, global, multicenter, randomized, double-blind, placebo-controlled studies: REMIX-1 (NCT05030311) and REMIX-2 (NCT05032157).[10] These studies evaluated the efficacy and safety of this compound 25 mg twice daily as an add-on therapy for adult patients with CSU whose symptoms were inadequately controlled by second-generation H1-antihistamines.[10]

-

Study Design:

-

Screening Period: Up to 4 weeks.

-

Double-Blind Treatment: 24 weeks of this compound 25 mg BID or placebo.

-

Open-Label Extension: 28 weeks where all patients, including those initially on placebo, received this compound.

-

Follow-up: 4-week treatment-free period.

-

-

Primary Endpoint: Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful absolute change from baseline in UAS7 at Week 12.[10]

-

Key Results:

-

Rapid Onset: Significant symptom improvement was observed as early as Week 2.[10]

-

Sustained Efficacy: The improvements in UAS7 were sustained up to Week 52.[9]

-

Safety: this compound was well-tolerated with a favorable safety profile up to 52 weeks. The incidence of adverse events, including liver function tests, was comparable between the this compound and placebo groups during the controlled period.[9]

-

| Trial | Treatment Arm | N | LS Mean Change in UAS7 from Baseline at Week 12 (±SE) | p-value |

| REMIX-1 | This compound 25 mg BID | 313 | -20.0 ± 0.7 | <0.001 |

| Placebo | 157 | -13.8 ± 1.0 | ||

| REMIX-2 | This compound 25 mg BID | 300 | -19.4 ± 0.7 | <0.001 |

| Placebo | 155 | -11.7 ± 0.9 |

Table 5: Primary Efficacy Endpoint Results from Phase III REMIX-1 & REMIX-2 Trials.

Conclusion and Future Directions

The development of this compound represents a successful application of structure-based drug design to create a highly selective and potent BTK inhibitor. Its unique mechanism of targeting an inactive kinase conformation has translated into a promising clinical profile. Preclinical studies established its potent and selective activity, which was subsequently confirmed in Phase I studies demonstrating high target occupancy at well-tolerated doses. The robust and consistent data from the Phase II and III clinical trials, particularly the REMIX program, have established its efficacy and safety in chronic spontaneous urticaria, showing rapid and sustained symptom control.[10] Ongoing and future studies in other B-cell and mast cell-driven diseases, such as hidradenitis suppurativa and multiple sclerosis, will further define the therapeutic potential of this best-in-class oral BTK inhibitor.[11][12]

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. turkishimmunology.org [turkishimmunology.org]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 6. optimalcancercare.org [optimalcancercare.org]

- 7. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charcot-ms.org [charcot-ms.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of LOU064 (this compound), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

Remibrutinib: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It details the mechanism of action, target engagement validation through key experiments, and the pharmacodynamic evidence supporting its clinical development.

Core Mechanism of Action: Selective BTK Inhibition

This compound is an oral, small-molecule inhibitor that covalently binds to a cysteine residue (Cys481) in the active site of BTK.[1] A key feature of its design is its ability to bind to an inactive conformation of the kinase, a mechanism that contributes to its "best-in-class" selectivity profile and distinguishes it from first-generation BTK inhibitors.[1][2] This high selectivity is crucial for minimizing off-target effects, which is particularly important for therapies intended for chronic autoimmune and inflammatory conditions.[1][3]

BTK is a critical cytoplasmic tyrosine kinase expressed in various immune cells, including B cells, mast cells, and basophils.[3] It functions as a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcεRI and FcγR).[3][4] By inhibiting BTK, this compound effectively blocks these signaling cascades, preventing the activation of these cells and the subsequent release of histamine and other pro-inflammatory mediators that drive diseases like chronic spontaneous urticaria (CSU).[5][6][7]

The BTK Signaling Pathway in Mast Cells

In mast cells, the cross-linking of the high-affinity IgE receptor (FcεRI) by IgE-antigen complexes initiates a signaling cascade.[8] This leads to the activation of early signaling enzymes like LYN and SYK, which in turn activate BTK.[8] Activated BTK is essential for downstream signaling that results in mast cell degranulation and the release of inflammatory mediators.[5] this compound intervenes by irreversibly binding to BTK, thereby halting this cascade.[8]

Quantitative Data on Target Engagement and Selectivity

The potency, binding affinity, and selectivity of this compound have been quantified through various biochemical and cellular assays.

Potency and Binding Affinity

This compound demonstrates potent inhibition of BTK in biochemical assays and blocks downstream signaling in cellular models.[9] Its high affinity is reflected by a subnanomolar dissociation constant (Kd).[5]

| Parameter | Value | Assay Type | Source |

| BTK IC₅₀ | 1.3 nM | Biochemical Kinase Assay | [9] |

| FcγR-induced IL-8 IC₅₀ | 2.5 nM | THP-1 Cellular Assay | [9] |

| Anti-IgM/IL-4 CD69 IC₅₀ | 18 nM | Human B-Cell Assay | [9] |

| BTK Kd | 0.63 nM | Preclinical Binding Study | [5] |

Kinase Selectivity Profile

A preclinical study highlighted this compound's high selectivity for BTK compared to other related kinases.[5] This selectivity is a key differentiator from less-selective BTK inhibitors.[3]

| Kinase | Kd (nM) | Selectivity vs. BTK (Fold) | Source |

| BTK | 0.63 | 1x | [5] |

| TEC | 110 | 175x | [5] |

| BMX | 540 | 857x | [5] |

| ITK, EGFR, ERBB2, ERBB4, JAK3 | >10,000 | >15,873x | [5] |

Clinical Pharmacodynamics: Target Engagement in Humans

Phase I clinical trials in healthy subjects established the relationship between this compound dose and in-vivo BTK engagement. Due to its covalent binding mechanism, this compound achieves sustained pharmacodynamic effects despite a short systemic residence time.[10]

| Dose (Single Ascending Dose - SAD) | Blood BTK Occupancy | Timepoint | Source |

| ≥ 30 mg | > 95% | For at least 24 hours | [10][11][12] |

| Dose (Multiple Ascending Dose - MAD) | Blood BTK Occupancy | Timepoint | Source |

| ≥ 10 mg q.d. | Near complete (>95%) | Day 12 predose | [10][11][12] |

| Dose (Multiple Ascending Dose - MAD) | Downstream Effect (Basophil Inhibition) | Timepoint | Source |

| ≥ 50 mg q.d. | Near complete inhibition of CD63 | Day 12 predose | [10][12] |

| ≥ 100 mg q.d. | Near complete inhibition of Skin Prick Test (SPT) | Day 12 predose | [10][12] |

Detailed Experimental Protocols

Validating the target engagement of this compound involves a multi-tiered approach, from biochemical assays to pharmacodynamic assessments in clinical settings.

Biochemical BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a specific peptide substrate are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The BTK enzyme, substrate, and this compound (or vehicle control) are combined in microplate wells. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system where the amount of remaining ATP is measured (less ATP corresponds to higher kinase activity).

-

Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Target Engagement Assay (NanoBRET)

Cellular target engagement assays confirm that the drug can enter the cell and bind to its target in a physiological context. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a common method for this.

Methodology:

-

Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding BTK fused to a NanoLuc luciferase enzyme.

-

Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a set period (e.g., 90 minutes) to allow for cellular entry and target binding.[13]

-

Probe Addition: A fluorescently-labeled tracer that also binds to the BTK active site is added to the cells, along with a cell-impermeable substrate for the NanoLuc enzyme.

-

Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (fluorescent tracer) signals. BRET occurs when the tracer is bound to the BTK-NanoLuc fusion protein.

-

Data Analysis: this compound binding displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC₅₀ is calculated from the concentration-dependent decrease in the BRET ratio.[13]

Pharmacodynamic BTK Occupancy Assay

This assay is crucial for clinical trials to directly measure the extent and duration of target binding in patients' cells (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

-

Sample Collection: Whole blood samples are collected from subjects at various time points before and after this compound administration.

-

Cell Lysis: PBMCs are isolated and lysed to release cellular proteins, including BTK.

-

Free BTK Detection: The lysate is incubated with a biotinylated probe that, like this compound, covalently binds to Cys481 of BTK.[14] This probe will only bind to BTK molecules that are not already occupied by this compound.

-

Immunoassay: The amount of probe-bound BTK is quantified using an immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (TR-FRET) assay.[14][15] In this setup, an anti-BTK antibody captures the protein, and a streptavidin-europium conjugate detects the biotinylated probe.

-

Total BTK Measurement: In parallel, the total amount of BTK protein in the lysate is measured, typically using a sandwich ELISA with two different anti-BTK antibodies.

-

Occupancy Calculation: BTK occupancy is calculated as: 100 * [1 - (Free BTK Level / Total BTK Level)].

References

- 1. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of Action | RHAPSIDO® (this compound) | HCP [rhapsido-hcp.com]

- 6. livderm.org [livderm.org]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Remibrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in various immune cells, including B cells and mast cells, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.

Pharmacology

Mechanism of Action

This compound is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[5] A distinguishing feature of this compound is its ability to bind to an inactive conformation of BTK, which contributes to its high selectivity.[1][2] By irreversibly binding to BTK, this compound effectively blocks the B-cell receptor (BCR) and Fc receptor signaling pathways, which are critical for the activation, proliferation, and differentiation of B-cells and the degranulation of mast cells.[3][4][6] This inhibition ultimately leads to a reduction in the release of histamine and other pro-inflammatory mediators.[6]

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of BTK in both biochemical and cellular assays. Its high selectivity is a key attribute, minimizing off-target effects that have been observed with first-generation BTK inhibitors.[3]

| Assay Type | Target/Endpoint | IC50 | Reference |

| Biochemical Assay | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | [7] |

| Cellular Assay | FcγR-induced IL-8 production | 2.5 nM | [7] |

| Cellular Assay | Anti-IgM/IL-4-induced CD69 expression | 18 nM | [7] |

| Cellular Assay | Atherosclerotic plaque-stimulated GPVI-mediated platelet aggregation | 0.03 µM | [8] |

| Cellular Assay | BTK activity in human blood | 0.023 µM | [5] |

Experimental Protocol: In Vitro BTK Inhibition Assay (General Methodology)

A common method to determine the in vitro potency of a BTK inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the BTK enzyme.

-

Reagents and Materials: Recombinant human BTK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP (adenosine triphosphate), and the test compound (this compound).

-

Assay Procedure:

-

The BTK enzyme is incubated with varying concentrations of this compound in a buffer solution for a predefined period.

-

The enzymatic reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or an antibody-based detection system (e.g., ELISA).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the BTK enzymatic activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Pharmacology & Efficacy

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of autoimmune disease.

| Animal Model | Species | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent efficacy in reducing arthritis symptoms. | [1][2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Dose-dependent inhibition of disease and reduction in neurological symptoms. | [9] |

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

-

Induction of Arthritis:

-

Male Lewis rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Complete Adjuvant) via intradermal injection at the base of the tail.

-

A booster injection is typically given 21 days after the primary immunization to ensure the development of arthritis.[3]

-

-

Treatment:

-

This compound is administered orally at various dose levels, typically starting at the onset of clinical signs of arthritis (therapeutic regimen) or from the time of immunization (prophylactic regimen).

-

A vehicle control group receives the formulation without the active drug.

-

-

Efficacy Assessment:

-

Clinical Scoring: Paw swelling, erythema, and joint stiffness are assessed regularly using a macroscopic scoring system.

-

Histopathology: At the end of the study, joints are collected, and histological analysis is performed to evaluate inflammation, cartilage destruction, and bone erosion.

-

Biomarkers: Blood samples may be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

-

Data Analysis: The efficacy of this compound is determined by comparing the clinical scores, histological changes, and biomarker levels between the treated and vehicle control groups.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in rats and dogs is not extensively available in the public domain. However, human pharmacokinetic studies have shown that this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.25 hours.[4] It also exhibits a rapid apparent blood clearance of 280-560 L/h and a large apparent volume of distribution of 400-15,000 L.[4] Multiple-dose studies in humans showed no pronounced accumulation.[4]

Toxicology

A comprehensive preclinical toxicology program is essential to support the initiation of clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations. While specific toxicology reports for this compound are not publicly available, the standard battery of studies required by regulatory agencies like the FDA and EMA is well-defined.

Single-Dose and Repeat-Dose Toxicity

These studies are designed to evaluate the potential toxicity of a drug after a single administration and after repeated daily dosing over a specified period.

-

Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

-

Duration: Repeat-dose studies can range from 2 weeks to 3 months or longer, depending on the intended duration of clinical use.

-

Endpoints: Evaluation includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

-

This compound Findings: While specific preclinical data is not public, clinical trial data up to 52 weeks have shown this compound to be well-tolerated with a favorable safety profile.[10] Adverse events were generally comparable to placebo, with the most common being respiratory tract infections and headache.[10] Importantly, liver transaminase elevations were balanced between this compound and placebo groups and were asymptomatic, transient, and reversible.[10]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

-

Core Battery Studies (ICH S7A):

-

Central Nervous System (CNS): Assesses effects on behavior, coordination, and other neurological functions in rodents.

-

Cardiovascular System: Evaluates effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often in conscious, telemetered dogs.

-

Respiratory System: Measures effects on respiratory rate and tidal volume in rodents.

-

-

This compound Findings: Specific preclinical safety pharmacology data for this compound is not publicly available.

Genotoxicity

Genotoxicity studies are performed to identify compounds that can induce mutations or chromosomal damage.

-

Standard Battery of Tests (ICH S2(R1)):

-

Ames Test: A bacterial reverse mutation assay to detect gene mutations.

-

In Vitro Mammalian Cell Assay: An assay for chromosomal aberrations or a mouse lymphoma assay for gene mutations.

-

In Vivo Genotoxicity Test: Typically a micronucleus test in rodent hematopoietic cells.

-

-

This compound Findings: The results of the formal genotoxicity battery for this compound have not been publicly disclosed.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Positive and negative controls are included.

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

Caption: BTK signaling pathway and the inhibitory action of this compound.

Caption: General workflow for a preclinical in vivo efficacy study.

References

- 1. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]

- 2. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 10. novartis.com [novartis.com]

Remibrutinib's Covalent Binding Mechanism to BTK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, kinetics, and experimental validation of remibrutinib's covalent binding to Bruton's tyrosine kinase (BTK).

Executive Summary

This compound (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action is centered on the formation of a specific, irreversible covalent bond with a key cysteine residue in the BTK active site. This targeted inactivation of BTK effectively blocks downstream B-cell receptor (BCR) signaling, a pathway implicated in the pathophysiology of numerous autoimmune diseases.[1][2] A distinguishing feature of this compound is its high selectivity, which is achieved by binding to an inactive conformation of BTK, thereby minimizing off-target effects often associated with other covalent kinase inhibitors.[1][3][4]

The Covalent Binding Mechanism

The cornerstone of this compound's efficacy is its designed ability to form a stable, covalent adduct with its target, BTK. This irreversible inhibition leads to sustained target occupancy even as the unbound drug is cleared from circulation.[4][5]

-

Target Residue: this compound specifically targets Cysteine 481 (Cys481) , a nucleophilic residue located near the ATP-binding pocket of BTK.[4] This cysteine is conserved within the TEC family of kinases but is absent in most other kinase families, forming a primary basis for the selectivity of covalent BTK inhibitors.[4][6]

-

Chemical Reaction: The covalent bond is formed via a Michael addition reaction . The electrophilic acrylamide "warhead" on the this compound molecule acts as a Michael acceptor. The nucleophilic thiol group (-SH) of the Cys481 residue attacks the β-carbon of the acrylamide, resulting in the formation of a stable carbon-sulfur bond.[7]

-

Binding Conformation: A critical aspect of this compound's selectivity is its ability to bind to an inactive conformation of BTK.[1][3][4] This unique binding mode distinguishes it from first-generation covalent BTK inhibitors and contributes to its exquisite kinase selectivity profile.[1][4] The initial non-covalent interactions correctly orient the inhibitor within the active site, positioning the acrylamide moiety for the subsequent irreversible reaction with Cys481.

Quantitative Analysis of the this compound-BTK Interaction

The potency and durability of this compound's interaction with BTK have been characterized through various biochemical and cellular assays. The data underscores its high-affinity binding and sustained target engagement.

| Parameter | Value | Species/System | Assay Type | Reference(s) |

| IC₅₀ (Enzymatic) | 1.0 - 1.3 nM | Human | Biochemical BTK enzyme assay | [2][8][9][10] |

| IC₅₀ (Cellular) | 23 nM | Rat | In vitro B cell activation assay (whole blood) | [2][11] |

| EC₉₀ (In Vivo) | 1.6 mg/kg | Rat | In vivo target occupancy | [1][3][11] |

| BTK Occupancy | >95% for ≥24h | Human | Phase I Clinical Trial (SAD, ≥30 mg dose) | [12][13][[“]] |

Table 1: Summary of Quantitative Data for this compound-BTK Interaction

Key Experimental Protocols

The confirmation of this compound's covalent binding mechanism relies on a combination of enzymatic, cellular, and biophysical assays.

Protocol: BTK Enzymatic Inhibition Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of BTK's enzymatic activity in a purified system.

-

Methodology:

-

Reagent Preparation: Prepare a series of dilutions of this compound in an appropriate buffer (e.g., containing DMSO).

-

Incubation: Incubate recombinant human BTK enzyme with the various concentrations of this compound for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP (often [γ-³²P]ATP or [γ-³³P]ATP).

-

Reaction Quenching: After a fixed time, stop the reaction by adding a solution such as EDTA or by spotting the mixture onto a phosphocellulose membrane.

-

Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, a fluorescence-based readout may be used.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Protocol: Mass Spectrometry for Covalent Adduct Verification

-

Objective: To provide direct physical evidence of the covalent bond formation between this compound and BTK at the Cys481 residue.

-

Methodology:

-

Complex Formation: Incubate the purified BTK kinase domain with a slight molar excess of this compound to ensure complete or near-complete labeling.

-

Removal of Unbound Inhibitor: Remove any non-covalently bound inhibitor through dialysis or a buffer exchange column.

-

Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase in the protein corresponding to the molecular weight of this compound provides initial evidence of covalent binding.[5]

-

Proteolytic Digestion: Denature the protein complex and digest it into smaller peptides using a specific protease, such as trypsin.

-

Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture using tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data for a peptide containing Cys481 that has a mass modification equal to the mass of this compound. The fragmentation pattern (MS/MS spectrum) of this modified peptide will confirm the precise site of covalent attachment to be Cys481.[15][16]

-

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling and this compound Inhibition

Caption: The BCR signaling cascade, highlighting BTK as a key node and its irreversible inhibition by this compound.

Experimental Workflow for Covalent Target Engagement```dot

Caption: this compound's selectivity is driven by its specific binding to BTK's inactive conformation.

References

- 1. Discovery of LOU064 (this compound), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | BTK Inhibitor | Chronic Urticaria Research | TargetMol [targetmol.com]

- 10. adooq.com [adooq.com]

- 11. This compound (LOU064) | BTK | CAS 1787294-07-8 | Buy this compound (LOU064) from Supplier InvivoChem [invivochem.com]

- 12. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Preclinical Pharmacodynamics of Remibrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells.[1][2][3] As a key regulator of B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3][4][5] this compound's design as a covalent inhibitor that binds to an inactive conformation of BTK confers an exceptional selectivity profile, minimizing off-target effects that have been a concern with earlier-generation BTK inhibitors.[4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of BTK enzymatic activity and downstream cellular functions in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC90) from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

| Assay Type | Target/Endpoint | Cell Line/System | IC50 Value | Reference |

| Biochemical Kinase Assay | BTK Enzyme Activity | Recombinant Human BTK | 1.0 nM | [7] |

| Biochemical Kinase Assay | BTK Enzyme Activity | Recombinant Human BTK | 1.3 nM | [6][8][9] |

| Whole Blood Assay | BTK Activity | Human Whole Blood | 23 nM | [7][10] |

| Whole Blood Assay | BTK Binding (1 hr) | Human Whole Blood | 21 nM | [1][2] |

| B-Cell Activation Assay | CD69 Expression (anti-IgM/IL-4 induced) | Human B-Cells | 18 nM | [2][8] |

| Monocyte Activation Assay | IL-8 Secretion (FcγR induced) | THP-1 Cells | 2.5 nM | [8] |

| Myeloid Cell Assay | TNFα Secretion | Not Specified | 1.1 nM | [3] |

Table 2: Comparative In Vitro Potency of BTK Inhibitors

| Compound | BTK Binding IC50 (1 hr, human blood) | B-Cell Inhibition IC50 |

| This compound | 21 nM | 18 nM |

| Evobrutinib | 508 nM | 320 nM |

| Tolebrutinib | 161 - 165 nM | 74 nM |

| Orelabrutinib | 427 nM | 185 nM |

| Fenebrutinib (reversible) | Not Applicable | 15 nM |

| Data compiled from references[1][2]. |

Kinase Selectivity

A defining feature of this compound is its high selectivity for BTK. Kinome-wide screening has demonstrated that this compound has the highest selectivity among several BTK inhibitors currently in development for multiple sclerosis.[1][2] Its unique mechanism of binding to an inactive conformation of BTK minimizes engagement with other kinases, even those with a homologous cysteine residue in the active site.[6] Preclinical studies have shown that off-target activity is primarily limited to BMX and TEC kinases.[6] This "best-in-class" selectivity profile is anticipated to translate into a favorable safety profile in clinical applications.[5]

In Vivo Pharmacodynamics in Preclinical Models

The in vivo pharmacodynamic effects of this compound have been extensively studied in rodent models of autoimmune disease, particularly experimental autoimmune encephalomyelitis (EAE), a well-established model for multiple sclerosis.[3][11]

BTK Occupancy

This compound achieves high and sustained BTK occupancy in vivo at well-tolerated doses. This is a critical measure of target engagement for a covalent inhibitor, as reactivation of the signaling pathway requires de novo synthesis of the BTK protein.[12]

Table 3: In Vivo BTK Occupancy of this compound

| Species | Dose | BTK Occupancy | Tissue/Compartment | Reference |

| Rat | 1.6 mg/kg | 90% (EC90) | Not Specified | [4][10][13] |

| Rat | 3 mg/kg | 94% | Not Specified | [6] |

| EAE Mouse Model | 30 mg/kg (oral) | Strong | Peripheral Immune Organs & Brain | [1][3][11] |

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated dose-dependent efficacy in EAE models that represent different aspects of multiple sclerosis pathology.

-

B-Cell-Dependent HuMOG EAE: In this model, where B cells are the predominant antigen-presenting cells (APCs), this compound significantly reduced neurological symptoms in a dose-dependent manner.[3]

-

Myeloid Cell-Driven RatMOG EAE: this compound also showed efficacy in this model, indicating that its therapeutic effect extends to the inhibition of myeloid cells and microglia, which are implicated in neuroinflammation.[3]

A key finding from these preclinical models is that this compound's efficacy is achieved through a dual mechanism: inhibiting pathogenic B-cell activity and exerting direct anti-inflammatory effects on myeloid cells within the central nervous system, such as microglia.[3] Notably, these therapeutic effects were observed without causing B-cell depletion or broad, non-specific T-cell inhibition.[1][3] At an efficacious oral dose of 30 mg/kg in EAE mice, this compound reduced the ex vivo MOG-specific T-cell recall response, highlighting its impact on the autoimmune cascade.[1][11]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathways

This compound exerts its effects by inhibiting BTK-mediated signaling downstream of B-cell receptors and Fc receptors.

Caption: B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.

Caption: Fc Receptor (FcR) Signaling Inhibition in Mast Cells and Myeloid Cells.

Experimental Workflow: In Vivo BTK Occupancy Assay

The measurement of BTK occupancy is a crucial pharmacodynamic endpoint. A common approach involves an ELISA-based or TR-FRET method.

Caption: Generalized Workflow for a BTK Occupancy Assay.

Experimental Protocols

In Vitro B-Cell Activation Assay

-

Objective: To determine the potency of this compound in inhibiting BCR-mediated B-cell activation.

-

Methodology:

-

Isolate human peripheral blood mononuclear cells (PBMCs) or purified B-cells.

-

Pre-incubate cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-IgM antibodies in the presence of IL-4 to induce B-cell activation.

-

After an incubation period (e.g., 18-24 hours), stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).

-

Analyze the expression of CD69 on the CD19+ B-cell population using flow cytometry.

-

Calculate the IC50 value by fitting the dose-response curve.[2][8]

-

FcγR-Mediated Cytokine Release Assay (THP-1 Cells)

-

Objective: To assess the effect of this compound on FcγR signaling in a monocytic cell line.

-

Methodology:

-

Culture the human monocytic cell line THP-1, which expresses activating FcγRs. Differentiate the cells with vitamin D3 for several days.

-

Coat 384-well plates with non-specific human IgG to engage FcγRs.

-

Add serial dilutions of this compound to the IgG-coated plates.

-

Add the differentiated THP-1 cells to the wells.

-

After 24 hours of incubation, collect the supernatant.

-

Measure the concentration of secreted IL-8 in the supernatant using a homogeneous immunoassay (e.g., HTRF or ELISA).

-

Determine the IC50 value from the resulting dose-response curve.[8]

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

-

Methodology (General Protocol):

-

Induction: Actively induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization. This typically involves a subcutaneous injection of an emulsion containing a myelin antigen (e.g., Myelin Oligodendrocyte Glycoprotein 35-55 peptide, MOG35-55) and Complete Freund's Adjuvant (CFA).[14][15][16]

-

Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to enhance the permeability of the blood-brain barrier.[14][15]

-

Treatment: Begin oral administration of this compound (e.g., 3 and 30 mg/kg) or vehicle control at a specified time point, either prophylactically (before symptom onset) or therapeutically (after symptom onset).

-

Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[16]

-

Pharmacodynamic Readouts: At the end of the study, collect tissues (spleen, lymph nodes, brain, spinal cord) for further analysis, such as BTK occupancy assays, histology to assess inflammation and demyelination, and ex vivo T-cell recall assays.[3][11]

-

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a highly potent and selective covalent BTK inhibitor. Its ability to achieve high and sustained target occupancy in vivo translates to significant efficacy in preclinical models of autoimmune disease. The dual mechanism of action, targeting both B-cell and myeloid-cell-driven pathology without causing broad immunosuppression, underscores its potential as a refined therapeutic agent. The data summarized herein provide a strong rationale for the ongoing clinical development of this compound in various immune-mediated conditions.

References

- 1. charcot-ms.org [charcot-ms.org]

- 2. neurology.org [neurology.org]

- 3. This compound (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]

- 6. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound (LOU064) | BTK | CAS 1787294-07-8 | Buy this compound (LOU064) from Supplier InvivoChem [invivochem.com]

- 11. This compound (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]

- 15. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

LOU064 (Remibrutinib): A Technical Guide on the Mode of Action in Autoimmune Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LOU064, also known as remibrutinib, is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical signaling enzyme in various immune cells, and its inhibition represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[4][5][6] this compound distinguishes itself by binding to an inactive conformation of BTK, an attribute that confers its exquisite kinase selectivity and favorable safety profile.[2][3][4] This document provides an in-depth overview of the mechanism of action of LOU064, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of key pathways and processes.

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase belonging to the Tec kinase family. It is a crucial component of signaling pathways downstream of the B cell receptor (BCR) and Fc receptors (FcR) on various hematopoietic cells, including B lymphocytes, mast cells, basophils, macrophages, and microglia.[1][5][6][7] Upon receptor activation, BTK is recruited to the plasma membrane and activated, subsequently triggering a cascade of downstream signaling events involving molecules like PLCγ2. This cascade ultimately leads to the activation of transcription factors such as NF-κB, culminating in cell proliferation, differentiation, survival, and the production of pro-inflammatory mediators like histamine and cytokines.[8] Given its central role in immune activation, BTK is a highly attractive therapeutic target for diseases driven by aberrant B cell and myeloid cell function.[3][4]

Core Mechanism of LOU064 (this compound)

LOU064 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3] Its high selectivity is achieved by specifically targeting an inactive conformation of the kinase, minimizing off-target effects that have been a concern with earlier-generation BTK inhibitors.[2][3][4] By blocking BTK, this compound effectively shuts down the signaling cascade initiated by BCR and FcR activation. This prevents the degranulation of mast cells and basophils and inhibits the activation and pro-inflammatory functions of B cells and other myeloid cells.[1][3][8]

In Vitro and Preclinical Efficacy

The potency and selectivity of LOU064 have been characterized through a series of in vitro and in vivo preclinical studies.

Quantitative In Vitro Potency